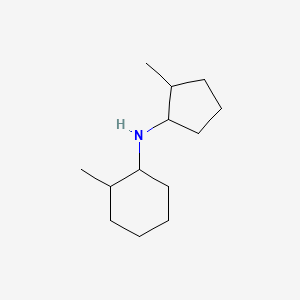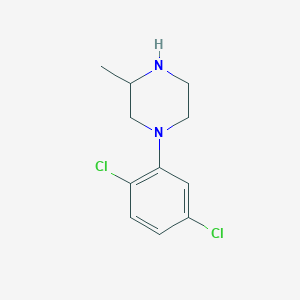
1-(2,5-Dichlorophenyl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorophenyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dichlorophenyl)-3-methylpiperazine typically involves the reaction of 2,5-dichloroaniline with 3-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dichlorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the piperazine ring.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It has shown potential as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dichlorophenyl)piperazine: Lacks the methyl group on the piperazine ring.
3-Methylpiperazine: Lacks the dichlorophenyl group.
2,5-Dichloroaniline: Lacks the piperazine ring.
Uniqueness
1-(2,5-Dichlorophenyl)-3-methylpiperazine is unique due to the presence of both the dichlorophenyl and methyl-substituted piperazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methylpiperazine |
InChI |
InChI=1S/C11H14Cl2N2/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13/h2-3,6,8,14H,4-5,7H2,1H3 |
InChI Key |
QPINKUGIYQFWOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13299514.png)
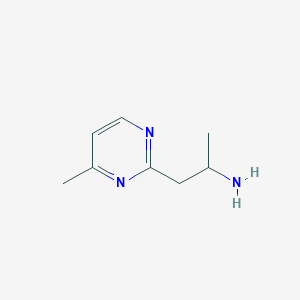
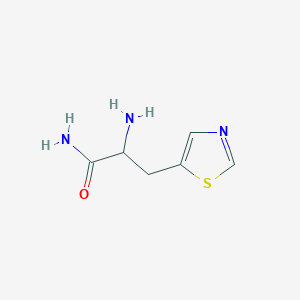

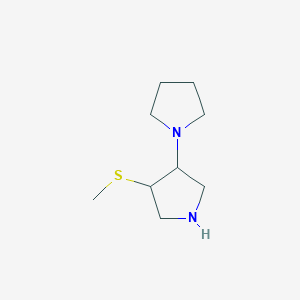
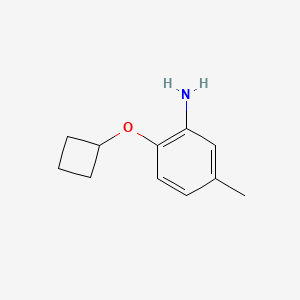
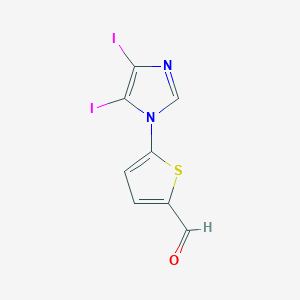
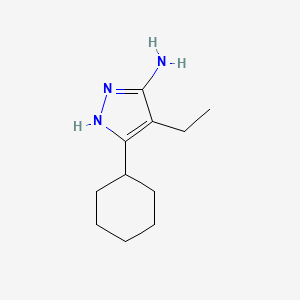
![2-[1-(Methylamino)cyclopentyl]ethanol](/img/structure/B13299568.png)
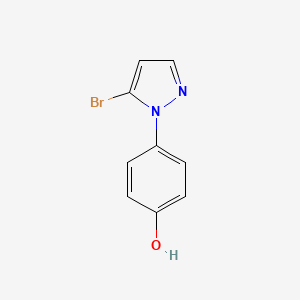


![{5-[(Propylamino)methyl]furan-2-yl}methanol](/img/structure/B13299582.png)
